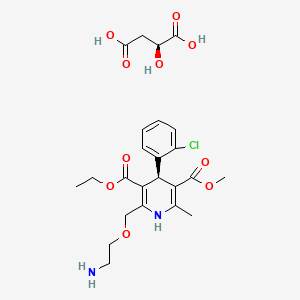
Levamlodipine malate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levamlodipine malate is a pharmacologically active enantiomer of amlodipine, a well-known calcium channel blocker used primarily for the treatment of hypertension and anginaThis compound is known for its high selectivity and efficacy in blocking L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levamlodipine malate can be synthesized from (R,S)-amlodipine through a chiral resolution process. The (R,S)-amlodipine is reacted with a resolving agent to separate the enantiomers, followed by the reaction with maleic acid to form the malate salt. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale chiral resolution techniques and continuous flow reactors to optimize the yield and purity of the product. The process is designed to be cost-effective and environmentally friendly, with the recycling of solvents and reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Levamlodipine malate undergoes various chemical reactions, including:
Oxidation: Levamlodipine can be oxidized to form inactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Levamlodipine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions are typically inactive metabolites, which are excreted from the body. The primary metabolic pathway involves the dehydrogenation of levamlodipine to a pyridine metabolite .
Applications De Recherche Scientifique
Levamlodipine malate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral resolution and enantiomeric purity.
Biology: Investigated for its effects on calcium signaling pathways in various cell types.
Medicine: Extensively studied for its antihypertensive and antianginal properties.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Levamlodipine malate exerts its effects by blocking the transmembrane influx of calcium through L-type calcium channels into vascular and cardiac smooth muscles. This results in vasodilation and a subsequent decrease in blood pressure. The compound has a higher affinity for vascular smooth muscle compared to cardiac muscle, which contributes to its selectivity and efficacy .
Comparaison Avec Des Composés Similaires
Levamlodipine malate is often compared with other calcium channel blockers, such as amlodipine besylate. While both compounds are effective in treating hypertension, this compound has been shown to have a lower incidence of adverse reactions, such as peripheral edema and headache. Additionally, this compound is more cost-effective and provides similar or better therapeutic outcomes compared to amlodipine besylate .
Similar Compounds
- Amlodipine besylate
- Nifedipine
- Felodipine
- Isradipine
This compound stands out due to its higher selectivity for vascular smooth muscle and its lower side effect profile .
Propriétés
Numéro CAS |
736178-83-9 |
|---|---|
Formule moléculaire |
C24H31ClN2O10 |
Poids moléculaire |
543.0 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C20H25ClN2O5.C4H6O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-2(4(8)9)1-3(6)7/h5-8,17,23H,4,9-11,22H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9)/t17-;2-/m00/s1 |
Clé InChI |
ICLGPDCMPQYWIA-OSRSGTIQSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C([C@@H](C(=O)O)O)C(=O)O |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(C(C(=O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















